molecular formula C17H19NO5 B3857641 2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate

2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate

Cat. No. B3857641
M. Wt: 317.34 g/mol
InChI Key: ICXADQHBWHLSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate, also known as MQPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. MQPA is a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes.

Mechanism of Action

2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate inhibits serine proteases by covalently binding to the active site of the enzyme. This irreversible binding prevents the enzyme from functioning properly, leading to inhibition of its activity. 2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate has been shown to be a potent inhibitor of various serine proteases such as thrombin, trypsin, and plasmin.
Biochemical and Physiological Effects:
2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate has been shown to have various biochemical and physiological effects. Inhibition of serine proteases by 2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate can lead to suppression of inflammation, inhibition of blood coagulation, and prevention of thrombosis. In addition, 2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate has been shown to have anti-cancer properties by inhibiting the activity of proteases involved in cancer cell migration and invasion.

Advantages and Limitations for Lab Experiments

2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a useful tool for studying the role of serine proteases in various physiological processes. However, 2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate has some limitations as well. It is an irreversible inhibitor, which means that once it binds to the enzyme, it cannot be removed. This can make it difficult to study the effects of reversible inhibition on serine proteases. In addition, 2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate can also inhibit other enzymes that have a similar active site to serine proteases, leading to off-target effects.

Future Directions

There are several future directions for research on 2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate. One area of research is the development of more selective inhibitors of serine proteases that can overcome the limitations of 2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate. Another area of research is the study of the role of serine proteases in various diseases and the development of therapeutic strategies targeting these enzymes. Finally, the use of 2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate as a tool for studying the structure and function of serine proteases can also be explored further.

Scientific Research Applications

2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl acetate has been widely used in scientific research as a potent inhibitor of serine proteases. Serine proteases play important roles in various physiological processes such as blood coagulation, fibrinolysis, and inflammation. Inhibition of serine proteases has been shown to have therapeutic potential for various diseases such as cancer, inflammatory diseases, and thrombosis.

properties

IUPAC Name

[2-hydroxy-2-(4-methoxy-2,3-dihydrofuro[2,3-b]quinolin-2-yl)propyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10(19)22-9-17(2,20)14-8-12-15(21-3)11-6-4-5-7-13(11)18-16(12)23-14/h4-7,14,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXADQHBWHLSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346561
Record name Dubinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23092-72-0
Record name Dubinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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